N-(4-amino-2-methylphenyl)benzamide
Overview
Description
“N-(4-amino-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It is also known by other names such as 4-Amino-N-(2-methylphenyl)benzamide and Benzamide, 4-amino-N-(2-methylphenyl)- .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . In a study, the reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 226.274 Da, and the monoisotopic mass is 226.110611 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C14H14N2O, an average mass of 226.274 Da, and a monoisotopic mass of 226.110611 Da .Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Candidates
N-(4-amino-2-methylphenyl)benzamide serves as a crucial building block in medicinal chemistry. It is a key raw material and intermediate in the synthesis of various drug candidates. Its structure allows for selective acylation reactions, which are essential in developing specific pharmacophores for targeted therapeutic effects .
Microflow Systems in Pharmaceutical Synthesis
The compound has been synthesized using continuous flow microreactor systems, which offer advantages in reaction kinetics and optimization. This method provides a more efficient and practical process for producing high yields of the compound, which is beneficial for large-scale pharmaceutical manufacturing .
Kinetic Studies for Reaction Optimization
Kinetic studies using microflow systems have been conducted to determine the intrinsic reaction kinetics parameters of this compound. These studies help in optimizing reaction conditions, thus improving the selectivity and conversion rates during synthesis .
Selective Acylation Processes
The selective acylation of this compound is complex due to the presence of multiple amine groups in different chemical environments. Research in this area focuses on achieving high selectivity to avoid by-products and enhance the overall yield of the desired compound .
Development of Allosteric Activators
Research has been conducted on the design and synthesis of benzamide analogues, including this compound, as allosteric activators of human glucokinase. These activators have potential applications in treating metabolic disorders such as diabetes .
Optimization of Raw Material Utilization
Studies have compared different synthetic routes for the compound, aiming to reduce the steps and reagents consumption. This not only makes the synthesis more cost-effective but also minimizes the environmental impact of the production process .
Application in Continuous Synthesis Technology
The compound’s synthesis via continuous synthesis technology demonstrates its potential for integration into modern pharmaceutical processes. This technology can lead to more sustainable and scalable production methods for various drugs .
Role in Drug Discovery and Development
This compound is instrumental in drug discovery and development processes. Its versatile applications in synthesis and optimization make it a valuable compound for creating a wide range of therapeutic agents .
Future Directions
Mechanism of Action
Target of Action
N-(4-amino-2-methylphenyl)benzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in the diamine are in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .
Pharmacokinetics
It is known that the compound has a molecular weight of 22627 , which may influence its bioavailability.
Result of Action
It is known that the compound is a crucial building block in the synthesis of many drug candidates .
Action Environment
It is known that an increase in temperature from 30 to 70°c led to the enhancement of n-(3-amino-4-methylphenyl)benzamide production from about 42 to 76% at a residence time of 420s .
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOSEUNJLCDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390552 | |
Record name | N-(4-amino-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104478-99-1 | |
Record name | N-(4-Amino-2-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104478-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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